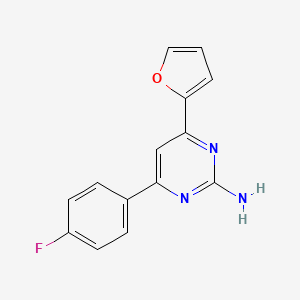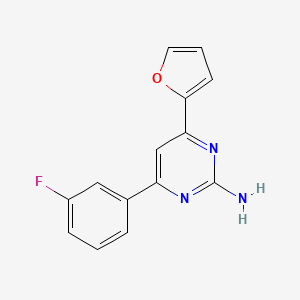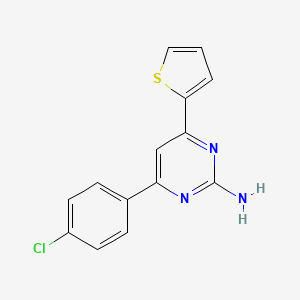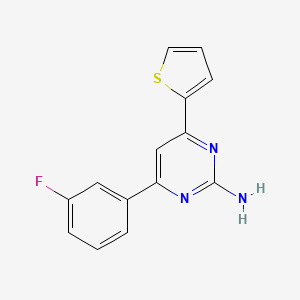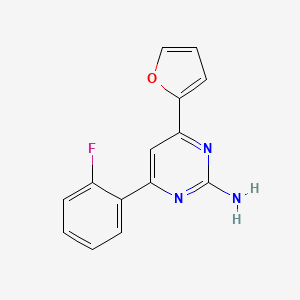
4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4-FP-6-FPA) is a small molecule that has recently been studied for its potential applications in scientific research. 4-FP-6-FPA is structurally similar to many other compounds in the pyrimidine family, and has been used in a variety of research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Quantum Chemical Characterization of Derivatives
Research has shown that derivatives of 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, including those with a halogenated phenyl group, exhibit specific hydrogen bonding (HB) sites, which have been investigated using quantum chemistry methods. Molecular electrostatic potential maps, geometric parameters of HB complexes, and energetic parameters of complexation reactions have been computed, identifying major hydrogen bonding sites within the pyrimidine nucleus (Traoré et al., 2017).
Synthesis of Phenyl Carbamate Derivatives
Another study focused on synthesizing phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate as an important intermediate for antitumor drugs. This compound was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, with optimized synthetic methods (Gan et al., 2021).
Building Blocks for Heterocyclic Compounds
The arylmethylidene derivatives of furan-2(3H)-ones, including structures related to the query compound, are crucial for synthesizing various heterocyclic compounds, such as those containing pyrimidine and pyridazine structural fragments. These derivatives serve as important building blocks for creating new biologically active compounds (Aniskova et al., 2017).
Radiosensitizing Effect on Lung Cancer Cells
Research into novel phenylpyrimidine derivatives, including those structurally similar to the query compound, has explored their potential as radiosensitizers to improve radiotherapy outcomes. Derivatives were found to inhibit cell viability and induce cell cycle arrest, suggesting their utility in enhancing the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGVAVIKIZGCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

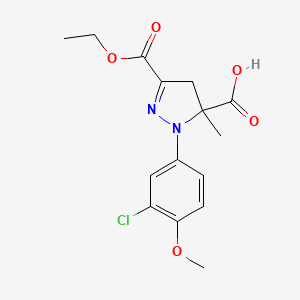

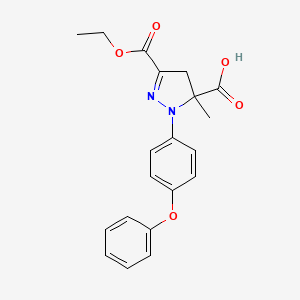

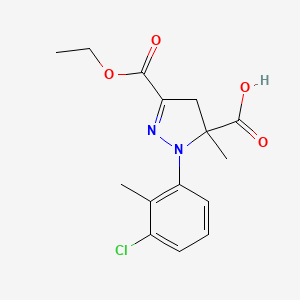


![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
